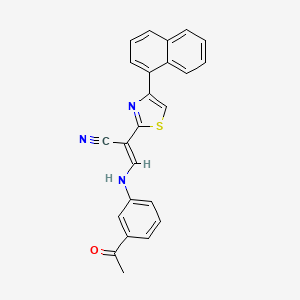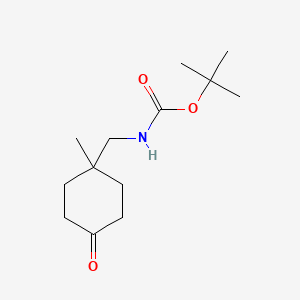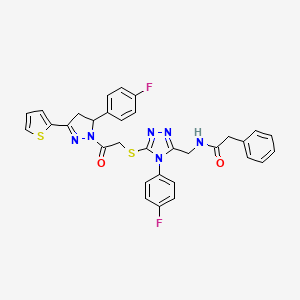
N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is a chemical that would likely be synthesized through acylation reactions involving chlorinated cyanophenyl compounds and trifluoroacetic anhydride or similar trifluoroacetic derivatives. While the specific compound is not directly reported in the provided papers, similar compounds have been synthesized and characterized, suggesting that similar methods could be applied to synthesize the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of an appropriate acid, such as trifluoroacetic acid or its derivatives, with an amine that contains the desired substituents on the aromatic ring. For instance, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile using triethylamine and propylphosphonic anhydride in ethyl acetate . This suggests that a similar approach could be used for the synthesis of N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide, with the appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR (1H, 13C, and 19F), and mass spectrometry. X-ray diffraction analysis has also been employed to determine the crystal structure of some compounds, revealing details such as conformation and planarity of certain rings within the molecules . These techniques would be essential in confirming the structure of N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide once synthesized.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically include acylation reactions. For example, the Dakin–West reaction has been used to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, indicating that trifluoroacetic acid can act as a catalyst in the synthesis of complex acetamides . This knowledge can be applied to predict the reactivity and potential synthetic routes for N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include high reactivity due to the presence of the nitrile and trifluoroacetamide groups, as well as potential biological activity given the presence of a chlorinated aromatic ring. The exact properties would need to be determined experimentally through characterization techniques such as those mentioned above. The related compounds' properties, such as solubility, melting points, and stability, can provide insights into the handling and potential applications of N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide .
Applications De Recherche Scientifique
Synthetic Applications
N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is a compound with potential use in synthetic chemistry, particularly in the development of new fluorinating agents and for derivatization techniques in analytical chemistry. For instance, perfluoro-[N-(4-pyridyl)acetamide], prepared via direct fluorination, demonstrates the potential of related compounds in mild fluorination reactions, highlighting the utility of N-halogeno compounds in synthetic applications (Banks, Besheesh, & Tsiliopoulos, 1996). Similarly, N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) have been utilized for the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild conditions, showcasing the versatility of trifluoroacetamides in chemical synthesis (Donike, 1973).
Antimicrobial and Antiplasmodial Properties
Compounds structurally related to N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide have been explored for their antimicrobial and potential antiplasmodial properties. Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized for use as antimicrobial agents, indicating the potential for N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide derivatives in this area (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Furthermore, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared and evaluated for in vitro antiplasmodial properties, offering insights into the potential therapeutic applications of similar compounds (Mphahlele, Mmonwa, & Choong, 2017).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide, such as N-methyl-bis-trifluoroacetamide (MBTFA), have been used in improved derivatization techniques for gas chromatography-mass spectrometry determination of complex molecules in environmental samples. This indicates the role of trifluoroacetamide derivatives in enhancing analytical methods for detecting and quantifying trace contaminants (Kubwabo, Stewart, Gauthier, & Gauthier, 2009).
Material Science and Sensor Development
In material science, the development of aggregation-induced emission nanofibers using cyano-substituted vinylacridine derivatives indicates the potential for N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide in the creation of new materials for sensing applications. These materials demonstrate the ability to act as dual sensors for detecting aromatic amine and acid vapors, showcasing innovative approaches to environmental monitoring and safety (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-3-6(2-1-5(7)4-14)15-8(16)9(11,12)13/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOBHDTKRLDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)


![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)



![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)